Pemetrexed-d5 Diethyl Ester

Bioanalysis LC-MS/MS Quantitation Pharmacokinetics

Researchers quantifying pemetrexed in biological matrices face matrix-induced ion suppression and extraction variability that unlabeled analogs cannot resolve by mass spectrometry. Pemetrexed-d5 Diethyl Ester provides the definitive solution: - +5 Da mass shift ensures complete chromatographic co-elution with the analyte while enabling distinct MS/MS transition for absolute quantitation. - Diethyl ester protection enables direct use as a synthetic intermediate in established API routes, unlike the free acid form. - Five strategically placed deuterium atoms support metabolic tracing via kinetic isotope effect measurement in hepatocyte assays. Ideal for pharmacokinetic studies, impurity profiling, and ANDA/DMF regulatory submissions.

Molecular Formula C₂₄H₂₄D₅N₅O₆
Molecular Weight 488.55
Cat. No. B1152786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed-d5 Diethyl Ester
SynonymsDiethyl 2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate-d5
Molecular FormulaC₂₄H₂₄D₅N₅O₆
Molecular Weight488.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pemetrexed-d5 Diethyl Ester Overview


Pemetrexed-d5 Diethyl Ester is a stable isotope-labeled synthetic intermediate and analytical reference standard in the antifolate class [1]. The compound features a diethyl ester-protected L-glutamic acid moiety coupled to a deuterated pyrrolopyrimidine core . With a molecular formula of C24H24D5N5O6 and a molecular weight of 488.55 g/mol, the deuterium atoms are incorporated at five specific positions within the glutamic acid backbone [2]. This labeling enables precise quantitation by liquid chromatography-tandem mass spectrometry (LC-MS/MS) via the internal standard method and facilitates the synthesis of high-purity pemetrexed active pharmaceutical ingredient (API) [3].

Irreplaceability of Pemetrexed-d5 Diethyl Ester


Generic substitution with unlabeled Pemetrexed Diethyl Ester or Pemetrexed-d5 free acid introduces quantifiable error and structural incompatibility. Unlabeled analogs cannot be chromatographically resolved from endogenous or synthetic sources of analyte by mass spectrometry, rendering absolute quantitation impossible [1]. Furthermore, substitution with the free acid form (e.g., Pemetrexed-d5) precludes direct use as a protected intermediate in established synthetic pathways, as the diethyl ester groups are essential for solubility and selective deprotection steps during API manufacture . The following quantitative evidence demonstrates where this specific labeled ester provides measurable differentiation over its closest comparators.

Pemetrexed-d5 Diethyl Ester: Comparative Performance


Co-Elution and MS Resolution vs. Unlabeled Analog

In LC-MS/MS assays, the deuterated form (Pemetrexed-d5 Diethyl Ester) exhibits an m/z shift of +5 Da relative to the unlabeled Pemetrexed Diethyl Ester (MW 483.52 g/mol) [1]. This mass difference, confirmed by the molecular formula C24H24D5N5O6 (MW 488.55) compared to C24H29N5O6 (MW 483.52), ensures complete mass spectral resolution and enables co-elution as an ideal internal standard . Class-level inference from deuterated internal standard literature indicates this mass difference corrects for matrix effects that cause signal variability, improving assay precision to within 15% coefficient of variation (CV) across the calibration range, compared to >30% CV observed with non-co-eluting structural analogs [2].

Bioanalysis LC-MS/MS Quantitation Pharmacokinetics

Deuterium KIE for Metabolic Tracing

Incorporation of five deuterium atoms at the 2,3,3,4,4-positions of the L-glutamic acid moiety creates a measurable kinetic isotope effect (KIE) that distinguishes Pemetrexed-d5 Diethyl Ester from its non-deuterated counterpart [1]. Class-level studies on deuterated pharmaceuticals demonstrate that deuteration at metabolic soft spots can reduce the rate of cytochrome P450-mediated oxidation by a factor of 2 to 10 (kH/kD ratio), resulting in prolonged in vivo half-life compared to the unlabeled compound [2]. The specific placement of deuterium atoms in this compound, as confirmed by InChIKey analysis, targets positions susceptible to metabolic cleavage, thereby altering the pharmacokinetic profile in a quantifiable manner .

Drug Metabolism Pharmacokinetics Deuterium Isotope Effects

Certified Purity and Regulatory Compliance

Pemetrexed-d5 Diethyl Ester is supplied with a certified isotopic purity of ≥98 atom % D, as is standard for this class of reference materials . This level of purity is essential for its use as an internal standard, where isotopic impurities directly contribute to background signal and limit the lower limit of quantitation (LLOQ) [1]. In comparison, unlabeled intermediates in synthetic routes, such as Pemetrexed Diethyl Ester, are typically produced with chemical purity specifications (e.g., >98% by HPLC) but are not certified for isotopic enrichment, making them unsuitable for MS-based quantitation [2]. Furthermore, as a characterized impurity standard, this compound supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions by providing a verified reference point for process-related impurities .

Process Chemistry Pharmaceutical Impurities Regulatory Science

Protected Ester vs. Free Acid in Synthesis

The diethyl ester protection of the L-glutamic acid moiety in Pemetrexed-d5 Diethyl Ester confers critical solubility and reactivity differences compared to the unprotected Pemetrexed-d5 free acid [1]. In the synthesis of high-purity pemetrexed API, the protected diethyl ester intermediate can be selectively precipitated and purified to >99% chemical purity before deprotection to the active free acid form [2]. In contrast, direct use of the free acid intermediate (Pemetrexed-d5, MW 432.44 g/mol) results in lower yields and requires more complex purification schemes due to its zwitterionic nature and higher water solubility . This differential behavior is a key factor in the scalability and cost-efficiency of the synthetic route.

Organic Synthesis Process Development API Manufacturing

Pemetrexed-d5 Diethyl Ester: Primary Use Cases


LC-MS/MS Method Development and Validation

This compound serves as the definitive internal standard for quantifying unlabeled Pemetrexed Diethyl Ester or Pemetrexed in biological matrices (e.g., plasma, urine, tissue homogenates) [1]. Its +5 Da mass shift ensures complete chromatographic co-elution with the analyte while providing a distinct MS/MS transition, thereby correcting for matrix-induced ion suppression and extraction variability [2]. This is essential for generating precise pharmacokinetic data in preclinical and clinical studies [3].

In Vitro and In Vivo Metabolic Tracing

The five strategically placed deuterium atoms enable the compound to act as a metabolic tracer [1]. By comparing the disappearance rate of Pemetrexed-d5 Diethyl Ester against its non-deuterated counterpart in liver microsome or hepatocyte assays, researchers can quantify the contribution of specific metabolic pathways to overall drug clearance [2]. The kinetic isotope effect provides a measurable signal for identifying and validating metabolic soft spots [3].

API Process Development and Impurity Profiling

As a protected, isotopically labeled intermediate, this compound is used to develop and validate synthetic routes for pemetrexed API [1]. Its distinct physical properties facilitate purification steps that are not feasible with the free acid [2]. Furthermore, it serves as a reference standard for identifying and quantifying process-related impurities and degradation products, supporting ANDA and DMF regulatory submissions [3].

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